グバコリン臭化水素酸塩

概要

説明

グバコリン臭化水素塩は、ビンロウジの果実であるビンロウから発見される天然アルカロイドです。これはムスカリン受容体アゴニストであり、体内のムスカリン受容体を活性化させることができます。 グバコリン臭化水素塩は、ビンロウにも含まれる別のアルカロイドであるアレコリンと構造的に関連していますが、アレコリンに比べて効力が大幅に低くなっています .

科学的研究の応用

Guvacoline hydrobromide has several scientific research applications, including:

Pharmacology: It is used as a muscarinic receptor agonist to study the effects of muscarinic receptor activation in various tissues.

Metabolomics: Guvacoline is studied for its metabolic pathways and the effects of its metabolites.

Neuroscience: It is used to investigate the role of muscarinic receptors in the central nervous system.

作用機序

グバコリン臭化水素塩は、アセチルコリン受容体の一種であるムスカリン受容体に結合して活性化することでその効果を発揮します。この活性化は、組織の種類に応じて、さまざまな生理学的反応を引き起こします。 心臓では心拍数を遅くすることができ、一方、消化管では運動性を高めることができます . 分子標的はムスカリン受容体であり、関与する経路はアセチルコリンシグナル伝達に関連するものです .

生化学分析

Biochemical Properties

Guvacoline Hydrobromide acts as a full agonist of muscarinic acetylcholine receptors (mAChRs), particularly in atrial and ileal tissues . It interacts with these receptors by mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. The compound’s interaction with mAChRs involves binding to the receptor’s active site, inducing a conformational change that triggers intracellular responses. This interaction is crucial for understanding the compound’s role in modulating physiological processes.

Cellular Effects

Guvacoline Hydrobromide has significant effects on various cell types and cellular processes. In human buccal epithelial cells, it has been shown to decrease colony-formation efficiency in a dose-dependent manner . Additionally, it induces cytotoxicity and apoptosis in endothelial cells, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Guvacoline Hydrobromide exerts its effects by binding to muscarinic acetylcholine receptors, specifically mAChRs . This binding inhibits the reuptake of acetylcholine, thereby prolonging its action at the synapse. The compound’s agonistic activity leads to the activation of G-protein coupled receptors, which in turn activate various intracellular signaling cascades. These cascades can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guvacoline Hydrobromide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Guvacoline Hydrobromide can lead to sustained cytotoxicity and apoptosis in certain cell types . Additionally, the compound’s stability under different storage conditions is essential for maintaining its efficacy in experimental setups .

Dosage Effects in Animal Models

The effects of Guvacoline Hydrobromide in animal models are dose-dependent. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . In Swiss albino mice, for instance, the compound exhibited weak chromosome-breaking effects in a dose-response manner . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

Guvacoline Hydrobromide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The principal pathways of metabolism include mercapturic acid formation, carboxylic acid reduction, and de-esterification . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, Guvacoline Hydrobromide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues are influenced by these interactions, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

Guvacoline Hydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane . This localization is critical for its ability to modulate receptor activity and initiate intracellular signaling pathways. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.

準備方法

合成経路と反応条件

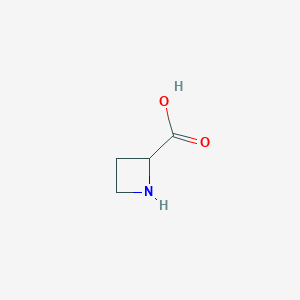

グバコリン臭化水素塩は、1,2,5,6-テトラヒドロ-3-ピリジンカルボン酸とメタノールをエステル化し、その後臭化水素酸を添加して臭化水素塩を形成することにより合成することができます . この反応には通常、酸性触媒が必要で、完全なエステル化を確実にするために還流条件下で行われます。

工業生産方法

グバコリン臭化水素塩の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスには、再結晶による最終生成物の精製が含まれ、一般的に98%を超える高純度レベルを実現します .

化学反応の分析

反応の種類

グバコリン臭化水素塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: グバコリンは酸化されて、ビンロウに含まれる別のアルカロイドであるグバシンを形成することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

加水分解: 水酸化カルシウムは、加水分解反応に一般的に使用されます。

置換: さまざまな求核剤を、目的の誘導体に応じて、置換反応に使用することができます。

主要な生成物

グバシン: グバコリンの酸化または加水分解によって形成されます.

さまざまなエステル: エステル基での置換反応によって形成されます.

科学研究への応用

グバコリン臭化水素塩は、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

特性

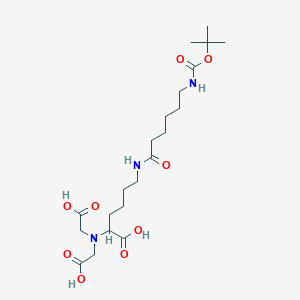

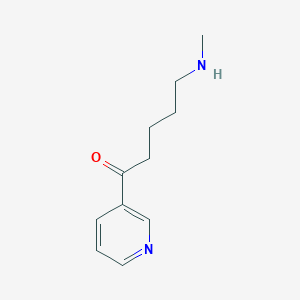

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOETUWVNVADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574157 | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-51-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)